molecular formula C20H20ClN5O4S B11290904 N-(3-chloro-4-methoxyphenyl)-2-({4-oxo-3-[(oxolan-2-yl)methyl]-3,4-dihydropteridin-2-yl}sulfanyl)acetamide

N-(3-chloro-4-methoxyphenyl)-2-({4-oxo-3-[(oxolan-2-yl)methyl]-3,4-dihydropteridin-2-yl}sulfanyl)acetamide

Cat. No.: B11290904
M. Wt: 461.9 g/mol
InChI Key: CIJKBQSMTIJEPQ-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-2-({4-oxo-3-[(oxolan-2-yl)methyl]-3,4-dihydropteridin-2-yl}sulfanyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorinated methoxyphenyl group, a dihydropteridinyl moiety, and a sulfanylacetamide linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxyphenyl)-2-({4-oxo-3-[(oxolan-2-yl)methyl]-3,4-dihydropteridin-2-yl}sulfanyl)acetamide typically involves multiple steps, including the preparation of intermediate compounds. The process may start with the chlorination of 4-methoxyphenylamine, followed by the formation of the dihydropteridinyl intermediate through a series of condensation and cyclization reactions. The final step involves the coupling of the dihydropteridinyl intermediate with the chlorinated methoxyphenyl derivative under specific reaction conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification methods such as recrystallization and chromatography may be employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methoxyphenyl)-2-({4-oxo-3-[(oxolan-2-yl)methyl]-3,4-dihydropteridin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The chlorinated methoxyphenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

N-(3-chloro-4-methoxyphenyl)-2-({4-oxo-3-[(oxolan-2-yl)methyl]-3,4-dihydropteridin-2-yl}sulfanyl)acetamide has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: The compound could be investigated for its therapeutic potential, including its ability to modulate specific biological pathways.

    Industry: It may find applications in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-({4-oxo-3-[(oxolan-2-yl)methyl]-3,4-dihydropteridin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Properties

Molecular Formula

C20H20ClN5O4S

Molecular Weight

461.9 g/mol

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-[4-oxo-3-(oxolan-2-ylmethyl)pteridin-2-yl]sulfanylacetamide

InChI

InChI=1S/C20H20ClN5O4S/c1-29-15-5-4-12(9-14(15)21)24-16(27)11-31-20-25-18-17(22-6-7-23-18)19(28)26(20)10-13-3-2-8-30-13/h4-7,9,13H,2-3,8,10-11H2,1H3,(H,24,27)

InChI Key

CIJKBQSMTIJEPQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CSC2=NC3=NC=CN=C3C(=O)N2CC4CCCO4)Cl

Origin of Product

United States

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